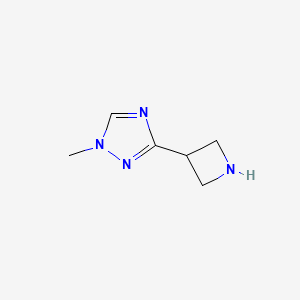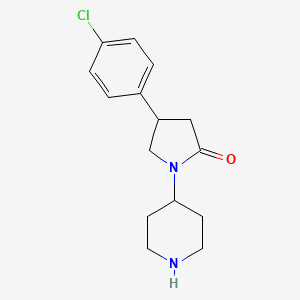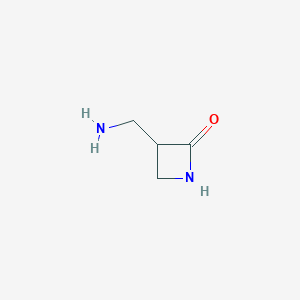
3-(Aminomethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)azetidin-2-one is a four-membered heterocyclic compound containing an azetidine ring with an aminomethyl group at the third position and a carbonyl group at the second position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(aminomethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydroxyl groups.
Substitution: Substituted azetidin-2-one derivatives with various functional groups.
Applications De Recherche Scientifique
3-(Aminomethyl)azetidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)azetidin-2-one involves its interaction with specific molecular targets. For example, in the context of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to β-lactam antibiotics . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: A core structure in β-lactam antibiotics such as penicillins and cephalosporins.
3-(Acetoxymethyl)azetidine: A derivative with an acetoxymethyl group instead of an aminomethyl group.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: A substituted azetidin-2-one with potential antimitotic activity.
Uniqueness
3-(Aminomethyl)azetidin-2-one is unique due to its aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to other azetidin-2-one derivatives. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine .
Propriétés
Formule moléculaire |
C4H8N2O |
|---|---|
Poids moléculaire |
100.12 g/mol |
Nom IUPAC |
3-(aminomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H8N2O/c5-1-3-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) |
Clé InChI |
ZBFASOCPDSITGF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methylbenzo[D]isothiazole](/img/structure/B11763350.png)

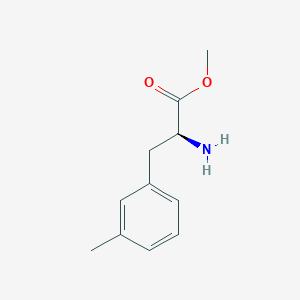

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
![Methyl 2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B11763384.png)
![(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 2-chloroacetate](/img/structure/B11763392.png)
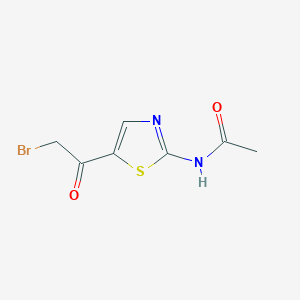
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
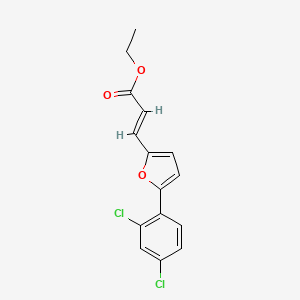
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
